molecular formula C7H16ClN3O B2982573 (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride CAS No. 1349700-05-5

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride

Cat. No. B2982573
CAS RN: 1349700-05-5
M. Wt: 193.68
InChI Key: ROOILQJCWJMERY-RGMNGODLSA-N
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Description

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride, also known as SMPH, is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). It has been widely studied in the scientific community as an effective tool to investigate the biological pathways and cellular mechanisms of PDE4. SMPH has been used in a variety of laboratory experiments and scientific research applications, including drug discovery, protein-protein interactions, and cell signaling.

Scientific Research Applications

Corrosion Inhibition

Urea derivatives have been investigated for their potential as corrosion inhibitors. For instance, Mannich bases derived from urea have demonstrated effectiveness in protecting mild steel surfaces against corrosion in acidic environments. These compounds, including 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea, show promising results in potentiodynamic polarization and electrochemical impedance spectroscopy measurements, indicating their potential for industrial applications in corrosion prevention (Jeeva et al., 2015).

Biochemical Evaluation

In the field of medicinal chemistry, urea derivatives such as 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been synthesized and evaluated for their inhibitory effects on human and murine soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes. These inhibitors have shown substantial improvements in pharmacokinetic parameters and efficacy in reducing hyperalgesia in animal models, indicating their potential for therapeutic applications in pain management (Rose et al., 2010).

Analytical Chemistry

Urea derivatives are also utilized in the development of biosensors for the detection of biological and chemical substances. For instance, enzyme-functionalized hydrogel biosensors incorporating urease have been developed for the detection of urea, demonstrating the application of urea derivatives in environmental monitoring and biomedical diagnostics (Erfkamp et al., 2019).

Pharmaceutical Research

In pharmaceutical research, urea derivatives are explored for their potential as drug candidates. For example, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), a selective soluble epoxide hydrolase inhibitor, has been evaluated in clinical settings for its effectiveness in reducing blood pressure and improving insulin resistance, showcasing the role of urea derivatives in developing new therapeutic agents (Anandan et al., 2011).

properties

IUPAC Name

1-methyl-3-[(3S)-piperidin-3-yl]urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOILQJCWJMERY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)N[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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